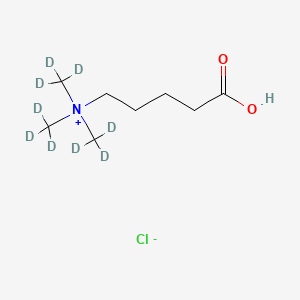

delta-Valerobetaine-d9 (chloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Delta-Valerobetaine-d9 (chloride) is a deuterium-labeled version of delta-Valerobetaine, a compound known for being a precursor to trimethylamine N-oxide. The deuterium labeling makes it particularly useful in scientific research, especially in the study of metabolic pathways and pharmacokinetics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delta-Valerobetaine-d9 (chloride) is synthesized by incorporating deuterium into delta-Valerobetaine. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. The specific synthetic route and reaction conditions are proprietary and often involve the use of deuterated reagents and catalysts .

Industrial Production Methods: Industrial production of delta-Valerobetaine-d9 (chloride) typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Delta-Valerobetain-d9 (Chlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Halogene, Nucleophile, polare Lösungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole entstehen .

Wissenschaftliche Forschungsanwendungen

Delta-Valerobetain-d9 (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Tracer bei der Untersuchung von chemischen Reaktionen und Stoffwechselwegen.

Biologie: Hilft beim Verständnis der Rolle von Delta-Valerobetain in biologischen Systemen, einschließlich seines Stoffwechsels und seiner Funktion.

Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Medikamenten zu verstehen.

Industrie: Eingesetzt bei der Entwicklung neuer Medikamente und Therapeutika

5. Wirkmechanismus

Delta-Valerobetain-d9 (Chlorid) übt seine Wirkungen aus, indem es als Vorläufer für Trimethylamin-N-oxid fungiert. Die Verbindung wird im Körper metabolisiert, was zur Produktion von Trimethylamin-N-oxid führt, das eine Rolle in verschiedenen biologischen Prozessen spielt. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der mitochondriale Fettsäureabbau und der Carnitinstoffwechsel .

Ähnliche Verbindungen:

Delta-Valerobetain: Die nicht-deuterierte Version von Delta-Valerobetain-d9 (Chlorid).

Gamma-Butyrobetain: Ein weiterer Vorläufer von Trimethylamin-N-oxid.

5-Aminovaleriansäure Betain:

Einzigartigkeit: Delta-Valerobetain-d9 (Chlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich für die Verfolgung und Untersuchung von Stoffwechselwegen macht. Die Deuteriumatome bieten eine eindeutige Signatur, die mit verschiedenen analytischen Techniken nachgewiesen werden kann, was es in der wissenschaftlichen Forschung unentbehrlich macht .

Wirkmechanismus

Delta-Valerobetaine-d9 (chloride) exerts its effects by acting as a precursor to trimethylamine N-oxide. The compound is metabolized in the body, leading to the production of trimethylamine N-oxide, which plays a role in various biological processes. The molecular targets and pathways involved include mitochondrial fatty acid oxidation and carnitine metabolism .

Vergleich Mit ähnlichen Verbindungen

Delta-Valerobetaine: The non-deuterated version of delta-Valerobetaine-d9 (chloride).

Gamma-Butyrobetaine: Another precursor to trimethylamine N-oxide.

5-Amino Valeric Acid Betaine:

Uniqueness: Delta-Valerobetaine-d9 (chloride) is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques, making it invaluable in scientific research .

Eigenschaften

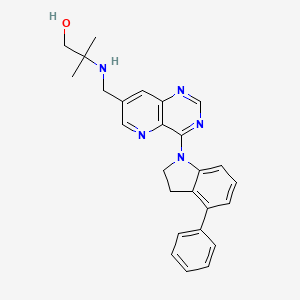

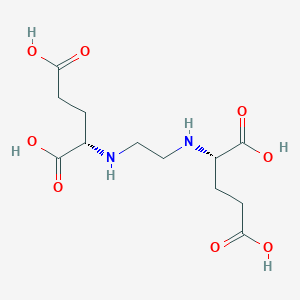

Molekularformel |

C8H18ClNO2 |

|---|---|

Molekulargewicht |

204.74 g/mol |

IUPAC-Name |

4-carboxybutyl-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H/i1D3,2D3,3D3; |

InChI-Schlüssel |

STKSGQDPTZXSOU-KYRNGWDOSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[N+](CCCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

Kanonische SMILES |

C[N+](C)(C)CCCCC(=O)O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)

![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)

![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)

![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)

![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)

![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)